molecular formula C12H12Cl2N2O2 B2426658 4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one CAS No. 1214035-82-1

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one

Cat. No.: B2426658
CAS No.: 1214035-82-1
M. Wt: 287.14
InChI Key: HEKSXXZFXQGTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures. The reaction conditions are optimized to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,5-dichlorobenzoyl)-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c1-7-11(17)15-4-5-16(7)12(18)9-6-8(13)2-3-10(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKSXXZFXQGTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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